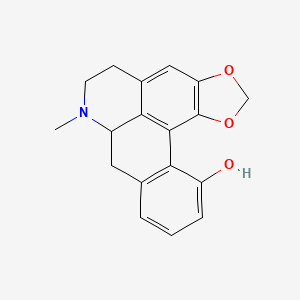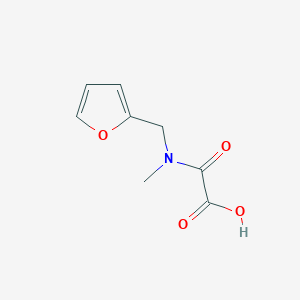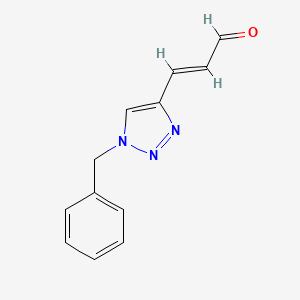![molecular formula C7H3BrINO B12873178 2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
2-Bromo-6-iodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of both bromine and iodine atoms attached to a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of 2-aminophenol and aromatic aldehydes, followed by cyclization and halogenation reactions . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and iodine sources. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form complex biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Various substituted benzoxazole derivatives.
Coupling Reactions: Biaryl and alkyne derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced benzoxazole compounds.
Applications De Recherche Scientifique
2-Bromo-6-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and function . The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards certain biological targets.
Comparaison Avec Des Composés Similaires
- 6-Bromo-2-iodobenzo[d]oxazole
- 2-Bromo-4-iodobenzo[d]oxazole
- 2-Iodo-6-bromobenzo[d]oxazole
Comparison: 2-Bromo-6-iodobenzo[d]oxazole is unique due to the specific positioning of bromine and iodine atoms on the benzoxazole ring This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C7H3BrINO |
|---|---|
Poids moléculaire |
323.91 g/mol |
Nom IUPAC |
2-bromo-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
Clé InChI |
LSEAHTOOZUZZKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)

![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)

![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
